molecular formula C21H20FN3O4S B2829340 N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021255-77-5

N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2829340
CAS No.: 1021255-77-5
M. Wt: 429.47
InChI Key: LQLHGYLSLBGUFX-UHFFFAOYSA-N
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Description

N-(4-(3-((3,4-Dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a heterocyclic compound featuring a thiazole core substituted with a 3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl chain and a 4-fluorobenzamide group. The thiazole ring, a five-membered aromatic system with nitrogen and sulfur atoms, is critical for electronic interactions in biological systems. The 3,4-dimethoxyphenyl moiety enhances lipophilicity, while the 4-fluorobenzamide group introduces steric and electronic effects that may influence binding affinity or metabolic stability.

Properties

IUPAC Name

N-[4-[3-(3,4-dimethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-28-17-9-7-15(11-18(17)29-2)23-19(26)10-8-16-12-30-21(24-16)25-20(27)13-3-5-14(22)6-4-13/h3-7,9,11-12H,8,10H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLHGYLSLBGUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the thiazole derivative and 4-fluorobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the thiazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole moiety.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Thiazole-Containing Analogs

Compound 28 (4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide)

  • Structural Features : Shares the thiazole core but replaces the 4-fluorobenzamide with a sulfonamide group and introduces a hydrazinyl-oxopropyl chain.
  • Synthesis : Derived from esterification and hydrazine treatment, leading to hydrazone derivatives .
  • Key Differences : The sulfonamide group may enhance solubility compared to the benzamide in the target compound, while the 4-chlorophenyl substituent introduces distinct electronic effects.

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4)

  • Structural Features: Substitutes the 4-fluorobenzamide with a furan-2-carboxamide and uses a 3-methoxybenzylamino group.
  • Functional Impact : The furan ring may alter π-stacking interactions, while the smaller methoxybenzyl group reduces steric hindrance compared to the 3,4-dimethoxyphenyl chain .

Triazole-Containing Analogs

Compounds [10–15] (S-Alkylated 1,2,4-Triazoles)

  • Structural Features : Replace the thiazole core with a 1,2,4-triazole ring and incorporate sulfonylphenyl and fluorophenyl groups.
  • Tautomerism : Unlike the thiazole derivatives, these compounds exist in thione tautomeric forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
  • Synthetic Pathway : Synthesized via S-alkylation of triazole-thiones with α-halogenated ketones, differing from the thiazole-based coupling routes .

Benzamide/Sulfonamide Derivatives

Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structural Features : A benzamide insecticide with a urea linkage and difluorophenyl group.

LY344864 (N-[(6R)-6-Dimethylamino-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide)

  • Structural Features : Incorporates a carbazole system linked to 4-fluorobenzamide.
  • Pharmacokinetic Insight : The carbazole moiety may improve CNS penetration, a property less relevant to the thiazole-based target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight Notable Properties
Target Compound Thiazole 3,4-Dimethoxyphenyl, 4-fluorobenzamide Amide, Methoxy ~443.45* High lipophilicity, electronic diversity
Compound 28 Thiazole 4-Chlorophenyl, sulfonamide Sulfonamide, Hydrazinyl ~450.42* Enhanced solubility
S-Alkylated Triazoles [10–15] 1,2,4-Triazole Sulfonylphenyl, fluorophenyl Thione, Alkyl ketone ~480–520* Tautomerism, S-alkylation pathway
Diflubenzuron Benzamide Difluorophenyl, urea Urea 310.68 Insecticidal activity

*Calculated based on molecular formulas from evidence.

Key Research Findings

  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling of thiazole intermediates, contrasting with triazole derivatives requiring tautomerism control .

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to adjust time and temperature .
  • Use catalysts like DMAP for amide bond formation to enhance yields .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to ensure purity >95% .

Basic Question: How should researchers characterize purity and structural integrity?

Methodological Answer:
Analytical Workflow :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; purity thresholds >98% for biological assays .
  • Structural Confirmation :
    • NMR : 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, aromatic fluorobenzamide signals) .
    • FT-IR : Confirm amide C=O stretches (~1650 cm1^{-1}) and thiazole C-N vibrations (~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (ESI+) to validate molecular ion peaks (e.g., [M+H]+^+) within 3 ppm error .

Advanced Question: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or viability assays (MTT vs. resazurin) .
  • Compound Purity : Impurities >2% may off-target kinases; re-test batches with orthogonal purity methods (e.g., LC-MS vs. NMR) .
  • Solubility Issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts; confirm solubility via dynamic light scattering .

Q. Resolution Strategies :

  • Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Advanced Question: How can computational methods predict biological interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR T790M mutant); prioritize poses with ∆G ≤ -8 kcal/mol .
  • QSAR Modeling : Train models on thiazole derivatives’ IC50_{50} data to correlate substituents (e.g., 3,4-dimethoxy groups) with activity .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes .

Validation : Cross-check predictions with experimental SPR or mutagenesis data .

Advanced Question: What are common pitfalls in scaling up synthesis, and how to address them?

Methodological Answer:
Challenges :

  • Exothermic Reactions : Thiazole cyclization at scale may require jacketed reactors to maintain ≤80°C .
  • Byproduct Formation : Optimize stoichiometry (1.1:1 molar ratio for amide coupling) and use scavengers (e.g., polymer-bound triphenylphosphine) .

Q. Solutions :

  • Implement process analytical technology (PAT) for real-time monitoring .
  • Switch to flow chemistry for hazardous steps (e.g., halogenation) to improve safety and yield .

Advanced Question: How to design SAR studies focusing on thiazole and benzamide moieties?

Methodological Answer:
Key Modifications :

  • Thiazole : Substitute the 4-fluorobenzamide with electron-withdrawing groups (e.g., nitro) to enhance kinase selectivity .
  • Benzamide : Replace fluorine with methylsulfonyl to improve solubility (logP reduction by ~0.5 units) .

Screening : Test derivatives against a panel of 10+ kinases (e.g., CDK2, Aurora B) using radiometric assays .

Data Analysis : Cluster activity profiles using PCA to identify critical substituents .

Basic Question: What in vitro/in vivo models are suitable for therapeutic evaluation?

Methodological Answer:

  • In Vitro :
    • Cancer Models : NCI-60 cell lines with GI50_{50} profiling; validate hits in 3D spheroids .
    • Target-Specific Assays : FRET-based kinase inhibition (e.g., EGFR L858R/T790M) .
  • In Vivo :
    • Xenografts : Use immunodeficient mice (NSG) with subcutaneous tumor implants; dose at 10–50 mg/kg (oral, bid) .
    • PK/PD : Monitor plasma half-life via LC-MS/MS; target >4 hours for sustained efficacy .

Advanced Question: How to optimize pharmacokinetic properties like solubility?

Methodological Answer:
Strategies :

  • Prodrug Design : Introduce phosphate esters at the benzamide moiety for enhanced aqueous solubility .
  • Crystallization Screening : Use polymorph screens (e.g., solvent-antisolvent) to isolate stable forms with higher dissolution rates .
  • Lipophilicity Adjustment : Replace 3,4-dimethoxy groups with pyridyl analogs (clogP reduction from 3.2 to 2.1) .

Q. Validation :

  • Assess metabolic stability in liver microsomes (human/mouse); aim for >30% remaining after 1 hour .

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